![molecular formula C16H22N4O2 B2799161 1-(1-methyl-1H-indol-3-yl)-3-(2-morpholinoethyl)urea CAS No. 899947-17-2](/img/structure/B2799161.png)
1-(1-methyl-1H-indol-3-yl)-3-(2-morpholinoethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-methyl-1H-indol-3-yl)-3-(2-morpholinoethyl)urea, also known as MI-2, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer. MI-2 is a selective inhibitor of the MDM2-p53 protein-protein interaction, which plays a critical role in the regulation of the cell cycle and tumor suppression.
科学的研究の応用
Synthesis and Chemical Applications
Facile Entry into Polycyclic Meridianin Analogues : A study by Časar et al. (2005) discusses the synthesis of meridianin analogues through the reaction of methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate with various ureas, leading to new families of compounds with potential biological activities Časar et al., 2005.
Mannich Bases as Corrosion Inhibitors : Research by Jeeva et al. (2015) explores urea-derived Mannich bases and their role as corrosion inhibitors, demonstrating the chemical versatility of urea compounds in industrial applications Jeeva et al., 2015.
Key Intermediate in Novel Cannabinoid Ligands : Zhao et al. (2009) developed an efficient method for preparing a key intermediate in the synthesis of novel cannabinoid ligands, showcasing the importance of such urea derivatives in medicinal chemistry Zhao et al., 2009.
Biological and Material Science Applications
Cardiac Myosin Activators for Heart Failure Treatment : A study by Manickam et al. (2017) synthesized flexible urea derivatives as cardiac myosin ATPase activators, indicating their potential in treating systolic heart failure Manickam et al., 2017.
Synthesis of Active Metabolites for PI3 Kinase Inhibition : Chen et al. (2010) describe the synthesis of an active metabolite of a potent PI3 kinase inhibitor, highlighting the role of specific urea derivatives in targeted cancer therapies Chen et al., 2010.
特性
IUPAC Name |
1-(1-methylindol-3-yl)-3-(2-morpholin-4-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-19-12-14(13-4-2-3-5-15(13)19)18-16(21)17-6-7-20-8-10-22-11-9-20/h2-5,12H,6-11H2,1H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBIWTSOLNJLOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-1H-indol-3-yl)-3-(2-morpholinoethyl)urea |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。